molecular formula C16H17N3O3 B6386113 (2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% CAS No. 1261996-58-0

(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%

Cat. No. B6386113
CAS RN: 1261996-58-0
M. Wt: 299.32 g/mol
InChI Key: QRYZEXNYTRUFMM-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% (2,4-DHPPC) is a synthetic pyrimidine derivative that has been widely studied in scientific research due to its versatile applications. It has been used in the synthesis of various chemical compounds, as well as in various biochemical and physiological research studies.

Scientific Research Applications

(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% has been widely used in scientific research due to its versatile applications. It has been used in the synthesis of various chemical compounds, such as drugs and pharmaceuticals. It has also been used in various biochemical and physiological research studies, such as studies on the effects of drugs on the central nervous system and the immune system. Additionally, it has been used in studies on the effects of environmental pollutants on the human body.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine. This can lead to changes in behavior and mood. Additionally, it has been shown to have anti-inflammatory, antimicrobial, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and is usually obtained in a 95% purity. Additionally, it has a wide range of applications in scientific research, and can be used to study a variety of biochemical and physiological effects. However, it can be toxic in high concentrations, and should be handled with care in laboratory experiments.

Future Directions

The future of (2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% is promising, as it has a wide range of applications in scientific research. One potential future direction is the development of new drugs and pharmaceuticals based on its chemical structure. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its mechanism of action. Additionally, its use in environmental studies could also be explored, as it could be used to study the effects of pollutants on the human body. Finally, its use in clinical studies could also be investigated, as it could be used to study the effects of drugs on the central nervous system and the immune system.

Synthesis Methods

(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% is synthesized from the reaction of 4-piperidinecarboxaldehyde and 2,4-dihydroxy-5-phenylpyrimidine. This reaction is conducted in an aqueous medium with a base catalyst, such as sodium hydroxide, and is usually carried out at room temperature. The product is then purified with a chromatographic technique and is usually obtained in a 95% purity.

properties

IUPAC Name

5-[4-(piperidine-1-carbonyl)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-14-13(10-17-16(22)18-14)11-4-6-12(7-5-11)15(21)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2,(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYZEXNYTRUFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine

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